![molecular formula C12H11Cl2N7O2 B3124695 N-(2,4-dichlorophenyl)-2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide CAS No. 320418-96-0](/img/structure/B3124695.png)
N-(2,4-dichlorophenyl)-2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide
Overview
Description
“N-(2,4-dichlorophenyl)-2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide” is a chemical compound with the molecular formula C8H7Cl2NO . It is a member of the class of triazoles . The compound is a white crystal .
Synthesis Analysis
The synthesis of a similar compound, N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, has been reported in the literature . The reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in the final product .Molecular Structure Analysis
The structure of the compound was confirmed by X-ray diffraction analysis, NMR, and IR spectroscopy . According to X-ray diffraction analysis, molecules of the compound form orthorhombic crystals .Physical And Chemical Properties Analysis
The compound is a white crystal with a melting point of 142-145°C . It has a molecular weight of 204.053 .Scientific Research Applications
Synthesis and Structural Analysis
This compound was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate . The structure was established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .
Urease Inhibition
The compound has shown significant inhibitory activity against the Jack bean urease . The IC50 value was found to be 0.21 ± 0.2 μM, which is approximately 100-fold higher than the standard .
Antioxidant Activity
The compound was evaluated for antioxidant scavenging activities against DPPH and showed promising antioxidant property with an IC50 value of 0.45 μg/mL .
Cytotoxicity
The compound was tested for cytotoxicity using brine shrimp lethality bioassay and LD50 was found to be 0.5 μg/mL .
DNA Protection and Binding
DNA protection assay was performed with human blood DNA and DNA cleavage was protected by the compound at or above 6 μM concentration . Furthermore, DNA titration by UV-visible spectroscopy for the compound’s interaction with DNA revealed substantial and spontaneous interaction via intercalation .
Molecular Docking
The molecular docking of the compound exhibited hydrogen bonding and C-H-π interaction with docking energy score of -6.68 and -6.46 kcal/mol respectively .
Antifungal Activity
The compound is mainly used as an intermediate in the synthesis of imidazole antifungal drugs .
Therapeutic Potential
Imidazole, a core structure in this compound, is known for its broad range of chemical and biological properties . Derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
The introduction of amide groups into the 6-methyluracil molecule should lead to an increase in the spectrum of biological activity of the obtained derivatives . Furthermore, 1,2,4-triazole derivatives are being investigated for their potential as anticancer agents , suggesting a possible direction for future research involving “N-(2,4-dichlorophenyl)-2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide”.
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole moiety have been known to inhibit the enzyme urease . Urease plays a crucial role in the conversion of urea into ammonia and carbamate in microorganisms and various plant species .
Mode of Action
It’s worth noting that compounds with similar structures have shown significant inhibition of the enzyme urease . This inhibition could be due to the formation of a complex between the compound and the enzyme, thereby preventing the enzyme from catalyzing its substrate.
Biochemical Pathways
This could potentially disrupt the nitrogen metabolism in microorganisms and plants .
Pharmacokinetics
The dichlorophenyl group might influence the compound’s lipophilicity, potentially affecting its distribution and elimination .
Result of Action
Based on its potential urease inhibitory activity, it could disrupt the normal functioning of microorganisms and plants by affecting their nitrogen metabolism .
properties
IUPAC Name |
N'-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-(2,4-dichlorophenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N7O2/c13-7-1-2-9(8(14)3-7)18-11(22)12(23)20-19-10(15)4-21-6-16-5-17-21/h1-3,5-6H,4H2,(H2,15,19)(H,18,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETYKRBKLFGLLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C(=O)NN=C(CN2C=NC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C(=O)N/N=C(/CN2C=NC=N2)\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115276 | |
Record name | 2-[(2,4-Dichlorophenyl)amino]-2-oxoacetic acid 2-[1-imino-2-(1H-1,2,4-triazol-1-yl)ethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
320418-96-0 | |
Record name | 2-[(2,4-Dichlorophenyl)amino]-2-oxoacetic acid 2-[1-imino-2-(1H-1,2,4-triazol-1-yl)ethyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320418-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2,4-Dichlorophenyl)amino]-2-oxoacetic acid 2-[1-imino-2-(1H-1,2,4-triazol-1-yl)ethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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